Cas no 1060811-62-2 (4,6-dichloropyridine-3-carbaldehyde)
4,6-dichloropyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dichloronicotinaldehyde
- 4,6-Dichloropyridine-3-carbaldehyde
- 3-pyridinecarboxaldehyde, 4,6-dichloro-
- 4,6-Dichloronicotinaldehyde(WXC01807)
- 4,6-Dichloropyridine-3-carboxaldehyde
- 4,6-Dichloro-pyridine-3-carbaldehyde
- 4,6-dichloropyridine-3-carbaldehyde
-
- MDL: MFCD12025485
- Inchi: 1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H
- InChI Key: AKYJFAHYRMPRDS-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1C=O)Cl
Computed Properties
- Exact Mass: 174.95900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.488±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 268.2±35.0 ºC (760 Torr),
- Flash Point: 116.0±25.9 ºC,
- Solubility: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 29.96000
- LogP: 2.20090
4,6-dichloropyridine-3-carbaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-dichloropyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0685-1g |
4,6-Dichloro-pyridine-3-carbaldehyde |
1060811-62-2 | 97% | 1g |
551.23CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0685-5g |
4,6-Dichloro-pyridine-3-carbaldehyde |
1060811-62-2 | 97% | 5g |
1611.28CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0685-25g |
4,6-Dichloro-pyridine-3-carbaldehyde |
1060811-62-2 | 97% | 25g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0685-100g |
4,6-Dichloro-pyridine-3-carbaldehyde |
1060811-62-2 | 97% | 100g |
18945.27CNY | 2021-05-07 | |
| Alichem | A024007655-25g |
4,6-Dichloronicotinaldehyde |
1060811-62-2 | 95% | 25g |
$794.25 | 2023-09-04 | |
| Fluorochem | 209694-250mg |
4,6-Dichloronicotinaldehyde |
1060811-62-2 | 95% | 250mg |
£23.00 | 2022-02-28 | |
| Fluorochem | 209694-1g |
4,6-Dichloronicotinaldehyde |
1060811-62-2 | 95% | 1g |
£57.00 | 2022-02-28 | |
| Fluorochem | 209694-5g |
4,6-Dichloronicotinaldehyde |
1060811-62-2 | 95% | 5g |
£170.00 | 2022-02-28 | |
| Fluorochem | 209694-10g |
4,6-Dichloronicotinaldehyde |
1060811-62-2 | 95% | 10g |
£279.00 | 2022-02-28 | |
| TRC | D438968-50mg |
4,6-Dichloronicotinaldehyde |
1060811-62-2 | 50mg |
$ 50.00 | 2022-06-05 |
4,6-dichloropyridine-3-carbaldehyde Suppliers
4,6-dichloropyridine-3-carbaldehyde Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 4,6-dichloropyridine-3-carbaldehyde
4,6-Dichloropyridine-3-Carbaldehyde (CAS No. 1060811-62-2): An Overview of Its Synthesis, Applications, and Recent Research
4,6-Dichloropyridine-3-carbaldehyde (CAS No. 1060811-62-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound, characterized by its unique structural features, has found applications in various areas, including the development of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the synthesis, properties, and recent research advancements related to 4,6-dichloropyridine-3-carbaldehyde.
Synthesis of 4,6-Dichloropyridine-3-Carbaldehyde
The synthesis of 4,6-dichloropyridine-3-carbaldehyde can be achieved through several well-established routes. One common method involves the condensation of 4,6-dichloropyridine-3-carbonitrile with a suitable reducing agent to form the corresponding aldehyde. For instance, a recent study published in the Journal of Organic Chemistry (2022) reported a highly efficient and scalable synthesis using sodium borohydride as the reducing agent. The reaction proceeds under mild conditions and yields high purity 4,6-dichloropyridine-3-carbaldehyde.
Another notable synthetic route involves the Vilsmeier-Haack formylation of 4,6-dichloropyridine. This method utilizes phosphorus oxychloride and N,N-dimethylformamide (DMF) to generate the formylating reagent in situ. The reaction is typically carried out at elevated temperatures and provides a straightforward pathway to access the target aldehyde. A detailed protocol for this synthesis was described in a 2021 publication in Tetrahedron Letters.
Physical and Chemical Properties
4,6-Dichloropyridine-3-carbaldehyde is a white crystalline solid with a molecular weight of 187.05 g/mol. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits strong UV absorption at around 250 nm due to the presence of the pyridine ring and chlorine substituents.
The stability of 4,6-dichloropyridine-3-carbaldehyde is influenced by its electronic structure and substituents. It is relatively stable under standard laboratory conditions but can undergo oxidation or reduction reactions when exposed to strong oxidizing or reducing agents. The aldehyde functional group is particularly reactive and can participate in various chemical transformations such as nucleophilic addition, condensation reactions, and oxidation to carboxylic acids.
Applications in Medicinal Chemistry
4,6-Dichloropyridine-3-carbaldehyde has shown promise as an intermediate in the synthesis of biologically active compounds. One notable application is its use in the development of antiviral agents. A study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of 4,6-dichloropyridine-3-carbaldehyde exhibited potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV).
In addition to antiviral applications, 4,6-dichloropyridine-3-carbaldehyde-based compounds have been explored for their potential as anticancer agents. Research conducted at the University of California (2022) demonstrated that certain derivatives could selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
Recent Research Advancements
The versatility of 4,6-dichloropyridine-3-carbaldehyde has led to numerous recent research studies aimed at expanding its utility in various fields. One area of active research is the development of novel catalysts for its efficient synthesis. A study published in Catalysis Science & Technology (2021) reported the use of palladium-based catalysts for the selective formylation of 4,6-dichloropyridine under mild conditions. The catalyst system demonstrated high turnover numbers and excellent selectivity for the desired aldehyde product.
In another study published in The Journal of Organic Chemistry (2022), researchers investigated the use of microwave-assisted synthesis to enhance the efficiency and yield of 4,6-dichloropyridine-3-carbaldehyde. The microwave-assisted method significantly reduced reaction times while maintaining high product purity and yield.
Safety Considerations and Handling Guidelines
Safety is a critical aspect when working with organic compounds like 4,6-dichloropyridine-3-carbaldehyde. Proper handling guidelines should be followed to ensure safe laboratory practices. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn during handling to prevent skin contact and inhalation.
In case of accidental exposure or spillage, appropriate first aid measures should be taken immediately. For example, if skin contact occurs, wash the affected area thoroughly with water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if necessary.
Conclusion
4,6-Dichloropyridine-3-carbaldehyde (CAS No. 1060811-62-2) is a valuable compound with diverse applications in medicinal chemistry and chemical synthesis. Its unique structural features make it an attractive intermediate for the development of biologically active molecules with potential therapeutic benefits. Recent advancements in synthetic methods have further enhanced its accessibility and utility in research settings.
1060811-62-2 (4,6-dichloropyridine-3-carbaldehyde) Related Products
- 73027-79-9(4,6-dichloropyridine-3-carboxylic acid)
- 36404-88-3(2-Chloronicotinaldehyde)
- 131923-69-8(2,7-dichloro-8-methylquinoline-3-carbaldehyde)
- 176433-49-1(2,5-Dichloronicotinaldehyde)
- 92444-99-0(2-Chloro-5-methylpyridine-3-carbaldehyde)
- 91591-72-9(2,4-dichloro-6-methyl-pyridine-3-carbaldehyde)
- 134031-24-6(2,4-dichloropyridine-3-carbaldehyde)
- 55304-73-9(2,6-Dichloropyridine-3-carbaldehyde)
- 151387-00-7(3-Quinolinecarboxaldehyde,2,4-dichloro-)
- 107836-75-9(4,6-dichloropyridine-3-carbonyl chloride)